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molecular formula C10H18O B1584068 2-Isopropyl-5-methyl-2-hexenal CAS No. 35158-25-9

2-Isopropyl-5-methyl-2-hexenal

Cat. No. B1584068
M. Wt: 154.25 g/mol
InChI Key: IOLQAHFPDADCHJ-UXBLZVDNSA-N
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Patent
US07388061B2

Procedure details

To 10 g 2-isopropyl-5-methyl-2-hexenal synthesized above were added 70 ml ethanol, 1 ml saturated NaHCO3 solution and 0.25 g 10% Pd on carbon. N2 was introduced, follwed by H2, and the apparatus was connected with a graduated titration tube filled with H2. The reaction was allowed to continue with stirring at room temperature and atmosphere pressure until the absorption of H2 reached calculation value. The reaction mixture was filtered and the filtrate was used in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4](=[CH:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[O:6])([CH3:3])[CH3:2].C([O-])(O)=O.[Na+].N#N>[Pd].C(O)C>[CH:1]([CH:4]([CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[O:6])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C(C=O)=CCC(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the apparatus was connected with a graduated titration tube
ADDITION
Type
ADDITION
Details
filled with H2
CUSTOM
Type
CUSTOM
Details
atmosphere pressure until the absorption of H2 reached calculation value
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered

Outcomes

Product
Name
Type
Smiles
C(C)(C)C(C=O)CCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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